molecular formula C14H14O2 B8677670 2-(4-Ethylphenoxy)phenol

2-(4-Ethylphenoxy)phenol

Cat. No.: B8677670
M. Wt: 214.26 g/mol
InChI Key: UXQREJVIYIDRHB-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)phenol is a phenolic compound featuring a phenol core substituted at the ortho-position with a 4-ethylphenoxy group. This structure confers unique physicochemical properties, including moderate polarity due to the ether linkage and the phenolic hydroxyl group. The compound has been identified as a metabolite in plant tissues, such as Codonopsis tubers, where its down-accumulation suggests tissue-specific biosynthetic regulation .

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(4-ethylphenoxy)phenol

InChI

InChI=1S/C14H14O2/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h3-10,15H,2H2,1H3

InChI Key

UXQREJVIYIDRHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzoylthiourea Derivatives

Several 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (e.g., 5d, 5e, 5f) share the 4-ethylphenoxy moiety but incorporate a benzamide-thiourea hybrid structure. Key differences include:

  • Functional Groups: The thiourea (-NHC(S)NH-) group enhances hydrogen-bonding capacity compared to the parent phenol.

Table 1: Physical Properties of Substituted Benzoylthiourea Derivatives

Compound Yield (%) Melting Point (°C) Key Substituents
5d (2,4,6-F₃C₆H₂) 72 122–123 Trifluorophenyl
5e (3,4,5-F₃C₆H₂) 75 133–134 Trifluorophenyl
5f (2-CF₃C₆H₄) 74 123–124 Trifluoromethylphenyl

Source:

N-Acyl Thiourea Derivatives with Halogen Substituents

Compounds 1n and 1o feature halogenated pyridine rings, introducing steric and electronic effects:

  • Synthetic Yield : Lower yields (54–61%) compared to benzoylthioureas suggest challenges in introducing halogens.

Table 2: Halogenated N-Acyl Thiourea Derivatives

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol) Halogen
1n (Cl₂) 61 138.6–140 459.06 Cl
1o (Br₂) 54 140.2–142.9 546.96 Br

Source:

Phenolic Schiff Base Derivatives

Schiff bases like (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol () and 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () share phenolic cores but differ in functionalization:

  • Imine Linkage : Replaces the ether group, enabling coordination chemistry (e.g., metal complexation).
  • Methoxy/Ethoxy Groups: Enhance solubility in organic solvents compared to 2-(4-ethylphenoxy)phenol.

Key Data :

  • (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol: Yield 75%, m.p. 365–367 K .
  • 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Synthesized for complexation studies, with structural analogs reported .

Alkylphenol Derivatives

lists structurally simpler alkylphenols (e.g., 4-propylphenol, 4-butylphenol), which lack the phenoxy bridge but share lipophilic alkyl chains. Key contrasts include:

  • Polarity: this compound’s ether linkage increases polarity compared to non-ether alkylphenols.
  • Biosynthetic Role: Alkylphenols are often associated with antimicrobial properties, whereas this compound’s metabolic role remains unclear .

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